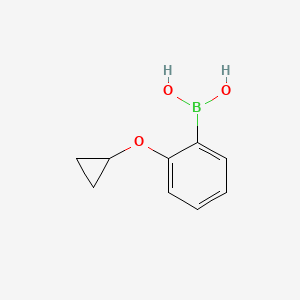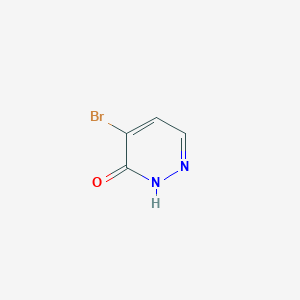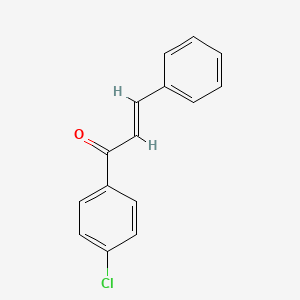
4-Amino-5-(trifluoromethyl)isophthalonitrile
説明
Synthesis Analysis
The synthesis of derivatives related to 4-Amino-5-(trifluoromethyl)isophthalonitrile involves several chemical reactions starting from basic nitrile compounds. In one study, malonodinitrile is treated with triethyl orthoformate to produce ethoxymethylenemalonodinitrile, which then reacts with alkyl β-oxocarboxylates to yield substituted 4-aminosalicylates. Further hydrolysis, either acidic or basic, of these compounds leads to new derivatives of 4-aminosalicylic acid and isophthalic acid derivatives . Another approach for synthesizing related compounds, specifically 4-amino-3,5-dicyano-6-arylphthalates, utilizes a pseudo four-component reaction catalyzed by triethylamine. This method involves the reaction between arylaldehydes, dialkyl acetylenedicarboxylates, and malononitrile, resulting in good to excellent yields .
Molecular Structure Analysis
The molecular structure of 4-Amino-5-(trifluoromethyl)isophthalonitrile and its derivatives is characterized by the presence of amino and nitrile functional groups attached to an aromatic ring. The specific placement of these groups and additional substituents like trifluoromethyl groups can significantly influence the chemical properties and reactivity of these compounds. The studies provided do not directly analyze the molecular structure of 4-Amino-5-(trifluoromethyl)isophthalonitrile, but they do provide insights into the structural aspects of closely related compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of isophthalonitrile derivatives are diverse and include reactions such as amidation, reduction, and iodization. For instance, the synthesis of 5-amino-N-(2-hydroxyethyl)-2,4,6-triiodoisophthalamic acid, an intermediate for iodinated X-ray contrast agents, involves these types of reactions. The reduction reaction conditions have been optimized in one study, indicating the importance of reaction parameters in achieving high yields and complete conversion of starting materials .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Amino-5-(trifluoromethyl)isophthalonitrile derivatives are influenced by their functional groups and molecular structure. While the provided papers do not directly discuss the properties of 4-Amino-5-(trifluoromethyl)isophthalonitrile, they do mention the synthesis of compounds with potential applications in medical imaging, such as X-ray contrast agents. This suggests that these derivatives may possess unique properties suitable for such applications. The physical properties such as solubility, melting point, and stability, as well as chemical properties like reactivity and potential for further functionalization, are critical for their practical use .
科学的研究の応用
Anticancer Agent Synthesis
4-Amino-5-(trifluoromethyl)isophthalonitrile has been utilized in the synthesis of anti-cancer agents. Research indicates its use in creating polyhalo 2-aryl-4-aminoquinazolines and 3-amino-indazoles, exhibiting significant growth inhibitory activities against various human cancer cell lines (Yan et al., 2013).
Sensing Applications
This compound is involved in the development of single-molecule fluorescent probes. These probes have shown effectiveness in the selective and ultrafast sensing of 2,4,6-trinitrophenol in water, highlighting its potential in environmental monitoring (Das & Mandal, 2018).
Protein Structure Determination
In biological crystallography, derivatives of isophthalic acid, related to 4-Amino-5-(trifluoromethyl)isophthalonitrile, are used as phasing tools for protein structure determination. This reflects its significance in advancing structural biology (Beck et al., 2010).
Polymer Chemistry
It has also found applications in polymer chemistry. For instance, it's used in the synthesis of androgen receptor antagonists like MDV3100, illustrating its role in the development of new materials and pharmaceuticals (Zhi-yu, 2012).
Molecular Framework Construction
The compound is instrumental in constructing molecular frameworks. For example, its analogs are used in co-crystallization processes to create supramolecular structures with varied hydrogen-bonding assemblies, highlighting its utility in materials science and supramolecular chemistry (Du et al., 2009).
Safety And Hazards
特性
IUPAC Name |
4-amino-5-(trifluoromethyl)benzene-1,3-dicarbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3N3/c10-9(11,12)7-2-5(3-13)1-6(4-14)8(7)15/h1-2H,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAPKYFQOKXIGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)N)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-(trifluoromethyl)isophthalonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![benzyl[(Z)-4-pyridinylmethylidene]ammoniumolate](/img/structure/B3034804.png)



![1-(Benzo[d][1,3]dioxol-5-yl)-2-methylpropan-2-ol](/img/structure/B3034810.png)
![dibenzo[b,f]azocin-6(5H)-one](/img/structure/B3034813.png)
![(Z)-5,6-dihydrodibenzo[b,f]azocine](/img/structure/B3034814.png)
